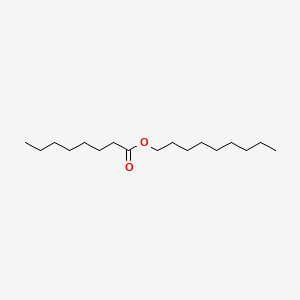

Nonyl octanoate

Description

Structure

3D Structure

Properties

CAS No. |

7786-48-3 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

nonyl octanoate |

InChI |

InChI=1S/C17H34O2/c1-3-5-7-9-10-12-14-16-19-17(18)15-13-11-8-6-4-2/h3-16H2,1-2H3 |

InChI Key |

HSGQXSBXGSRINJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC(=O)CCCCCCC |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCCCC |

density |

d 0.86 0.86 |

Other CAS No. |

7786-48-3 |

physical_description |

colourless, oily liquid with a sweet, rose, mushroom odou |

solubility |

soluble in alcohol; insoluble in wate |

Origin of Product |

United States |

Chemical and Biocatalytic Synthesis Methodologies for Nonyl Octanoate

Conventional Chemical Synthesis Routes

Conventional chemical methods for producing nonyl octanoate (B1194180) primarily rely on established organic reactions, offering robust and high-yield pathways. These routes can be broadly categorized into direct esterification and synthesis from modified precursors.

Direct Esterification Reactions

The most straightforward and traditional method for synthesizing nonyl octanoate is through the direct esterification of n-nonyl alcohol with n-octanoic acid. chemicalbook.com This reaction, typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid, involves heating the two reactants, which drives the equilibrium towards the formation of the ester and water. iastate.edu

The general mechanism involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. A subsequent dehydration step yields the final ester product. The efficiency of this process is often enhanced by removing the water by-product as it forms, for instance, through azeotropic distillation. This method is widely used in industrial settings due to its simplicity and cost-effectiveness. iastate.edu

Synthesis from Derived Precursors

Beyond direct esterification, this compound can be synthesized from various derived precursors, allowing for alternative reaction pathways and the use of different starting materials.

One common strategy is transesterification , where an existing ester, such as methyl octanoate, is reacted with n-nonyl alcohol in the presence of an acid or base catalyst. wikiwaste.org.ukmasterorganicchemistry.com In this equilibrium process, the methoxy (B1213986) group of methyl octanoate is exchanged for the nonyloxy group from nonyl alcohol. wikiwaste.org.ukou.edu Using a large excess of nonyl alcohol can shift the equilibrium to favor the production of this compound. masterorganicchemistry.com This method is particularly useful when the base fatty acid is readily available in the form of a methyl ester, which is common in biodiesel production. google.com

More complex synthetic routes, such as the Wittig reaction , can also be employed to construct the carbon backbone before forming the ester. mnstate.edunumberanalytics.comumass.edu This method involves the reaction of a phosphorus ylide with an aldehyde or ketone. numberanalytics.comumass.edu For instance, a precursor like an aldehydic ester could be coupled with a nonyl-containing phosphonium (B103445) ylide to form a long-chain unsaturated ester, which could then be hydrogenated to yield a saturated ester like this compound. bohrium.commdpi.com While offering precise control over molecular structure, such multi-step syntheses are generally more complex and costly than direct esterification. bohrium.com

Another approach involves the modification of fatty acids from natural sources, such as epoxidized oils. The epoxy group can be opened to introduce new functional groups, which can then be further reacted to form the desired ester. iastate.edu

Enzymatic and Biocatalytic Production Strategies

In response to the growing demand for "natural" and sustainably produced compounds, enzymatic and biocatalytic methods for this compound synthesis have gained significant attention. These green chemistry approaches utilize enzymes, primarily lipases, as catalysts, offering high specificity and mild reaction conditions. omicsonline.orgresearchgate.net

Lipase-Mediated Esterification and Transesterification Reactions

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are highly efficient biocatalysts for synthesizing esters like this compound, which is also known as nonyl caprylate. omicsonline.orgresearchgate.net These enzymes can catalyze both esterification (from a carboxylic acid and an alcohol) and transesterification reactions under gentle conditions, often in solvent-free systems which minimizes environmental impact and simplifies downstream processing. omicsonline.orgresearchgate.netrsc.org

The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture, enabling enzyme reuse and continuous process design. rsc.orgmdpi.com Studies have shown that various commercial immobilized lipases can effectively catalyze the synthesis of nonyl caprylate from nonyl alcohol and caprylic acid. researchgate.net The enzymatic process is considered a two-step reaction involving initial hydrolysis followed by esterification, rather than direct alcoholysis. researchgate.net

Optimization of Biocatalytic Processes (e.g., Response Surface Methodology)

To enhance the yield and efficiency of enzymatic synthesis, optimization of reaction parameters is crucial. Response Surface Methodology (RSM) is a powerful statistical tool used to model and optimize processes where multiple variables interact to influence the outcome. omicsonline.orgresearchgate.netnih.gov This method allows for the simultaneous study of the effects of several factors, such as temperature, reaction time, enzyme amount, and agitation speed, reducing the number of required experiments compared to one-factor-at-a-time studies. omicsonline.orgnih.gov

In the lipase-catalyzed synthesis of this compound, RSM has been successfully applied to identify the optimal conditions for maximizing the ester yield. omicsonline.orgresearchgate.net A Central Composite Rotatable Design (CCRD) is often used to explore the relationships between the process variables and the percentage conversion to the ester. omicsonline.orgresearchgate.net

For example, one study optimized the synthesis of nonyl caprylate in a solvent-free system and found the following optimal conditions:

| Parameter | Optimized Value |

| Reaction Time | 6.6 hours |

| Reaction Temperature | 30.08 °C |

| Enzyme Amount | 20 % (w/w) |

| Shaking Speed | 128.7 rpm |

| Table 1: Optimized reaction conditions for nonyl caprylate synthesis using RSM. Under these conditions, an actual experimental yield of 90.91% was achieved, which closely matched the predicted value of 91.33%. omicsonline.orgresearchgate.net |

Analysis of the response surface plots can reveal the interactions between variables. For instance, at a fixed temperature, increasing the enzyme amount and shaking speed can significantly increase the percentage conversion of the ester. omicsonline.org Such optimization studies are essential for developing economically viable and high-performance biocatalytic syntheses. omicsonline.orgmdpi.com

Investigation of Biocatalyst Performance in Confined Environments (e.g., Polymer Matrices)

The performance of lipases can be significantly enhanced by immobilizing them within or onto solid supports, creating a confined environment that can improve stability, activity, and reusability. rsc.orgmdpi.com Polymer matrices are a popular choice for immobilization due to their diverse chemical and physical properties.

Poly(vinyl) alcohol (PVA), a hydrophilic polymer, has been used to create matrices for lipase (B570770) immobilization. mdpi.comscielo.br For example, lipases from Burkholderia cepacia and Pseudomonas fluorescens have been immobilized on magnetized matrices of poly(styrene-co-divinylbenzene) formed with PVA. mdpi.com In another study, Rhizopus oryzae lipase was adsorbed onto a PVA/hydroxypropyl methylcellulose (B11928114) (HPMC) membrane, resulting in a biocatalyst with four times the catalytic activity of the free enzyme in an esterification reaction. mdpi.com

Biodegradable copolymers, such as those made from chitosan (B1678972) and PVA, have also been investigated as supports. acs.org Immobilizing lipase on a chitosan-PVA copolymer support was found to enhance its catalytic activity by 3.5-fold compared to the free enzyme for the synthesis of benzyl (B1604629) propionate. acs.org The confined environment of the polymer matrix can lower the activation energy of the reaction, indicating better catalytic efficiency. acs.org However, the performance can be constrained by factors such as lipase loading and potential mass transfer limitations within the support. rsc.orgscielo.br The choice of the polymer and the immobilization technique is critical, as it must balance improved stability with maintaining high catalytic activity for efficient ester synthesis. mdpi.com

Microemulsion-Based Systems for Enzymatic Reactions

The synthesis of esters such as this compound via enzymatic catalysis presents a green alternative to traditional chemical methods. Lipases (EC 3.1.1.3) are particularly well-suited for this purpose due to their ability to catalyze esterification reactions in non-aqueous environments. Microemulsion-based systems have emerged as effective media for these biocatalytic processes. These systems are thermodynamically stable, optically isotropic, and transparent mixtures of an aqueous phase, an oil phase, and a surfactant. The aqueous phase is dispersed as nano-sized droplets within the continuous oil phase, creating what are known as reverse micelles or water-in-oil (w/o) microemulsions. eie.gr

These aqueous microdroplets serve as microreactors, providing a favorable environment for the enzyme while the surrounding organic phase dissolves the hydrophobic substrates, such as nonanol and octanoic acid. This arrangement creates a vast interfacial area, which is crucial for the activity of lipases, as they are activated at lipid-water interfaces. eie.grrsc.org The use of microemulsions can enhance reaction rates and yields by overcoming substrate diffusion limitations and allowing for precise control over the reaction environment.

Research into lipase-catalyzed esterification in microemulsions has explored various parameters to optimize ester synthesis. Key factors influencing the reaction include the water content (W₀, the molar ratio of water to surfactant), pH of the aqueous phase, temperature, and the choice of surfactant and organic solvent. eie.gr For instance, in the synthesis of esters from octanoic acid, the initial reaction velocity is highly dependent on the amount of water present in the microemulsion system. eie.gr

Kinetic studies on the esterification of octanoic acid and 1-octanol, a reaction analogous to this compound synthesis, have been conducted in a w/o microemulsion composed of water, isooctane, and the surfactant sodium bis(2-ethylhexyl)sulfosuccinate (AOT). These studies revealed that the reaction follows a Ping-Pong Bi-Bi mechanism with inhibition observed from excess alcohol (1-octanol). researchgate.net Similarly, the synthesis of hexyl octanoate has been successfully demonstrated in an aqueous miniemulsion system, achieving a 94% yield with lipase from Pseudomonas cepacia. nih.gov This highlights the high potential of emulsion-based systems for producing various fatty acid alkyl esters. nih.gov

The table below summarizes findings from studies on the enzymatic synthesis of octanoate esters in emulsion-based systems, providing insights into the conditions and outcomes applicable to this compound production.

| Product | Enzyme Source | Emulsion System | Key Findings & Parameters | Reference |

| Octyl Octanoate | Candida lypolytical Lipase | w/o Microemulsion (AOT/isooctane) | Follows Ping-Pong Bi-Bi mechanism. Kinetic parameters: Vmax = 4.7x10⁻³ mmol L⁻¹ min⁻¹ mg⁻¹, Km(acid) = 49.3 mmol L⁻¹, Km(alcohol) = 47.6 mmol L⁻¹. | researchgate.net |

| Hexyl Octanoate | Pseudomonas cepacia Lipase (Amano PS) | Aqueous Miniemulsion | 94% ester yield achieved. Stepwise addition of alcohol increased yield. Final ester concentration increased with a higher dispersed organic phase. | nih.gov |

| Various Esters | Rhizopus delemar Lipase | Nonionic Microemulsion (C₁₂E₄/decane) | Reaction rate depends on the chain length of the fatty acid and the structure of the alcohol. | eie.gr |

| Wide Variety of Esters | Immobilized Lipases | Microemulsion-Based Gels (MBGs) | High yields obtained under mild conditions. Products are easily isolated. Showed stereoselective esterification of octan-2-ol. | nih.gov |

These findings collectively demonstrate that microemulsion and miniemulsion systems are robust platforms for the enzymatic synthesis of alkyl esters like this compound, offering high yields and the ability to finely tune the reaction through various physical and chemical parameters.

Development of Chemoenzymatic Hybrid Approaches

Chemoenzymatic synthesis represents a powerful strategy that merges the high selectivity and mild reaction conditions of biocatalysis with the broad scope and efficiency of traditional chemical reactions. mdpi.com This hybrid approach is increasingly employed for the synthesis of complex molecules, including fatty acid esters, by leveraging the strengths of both methodologies to create more efficient and sustainable production routes. mdpi.com For a compound like this compound, a chemoenzymatic pathway could involve a chemical step to prepare a specific precursor followed by an enzymatic step for the final esterification, or vice-versa.

The core principle of this approach is to design a synthetic pathway where enzymes perform transformations that are challenging for conventional chemistry, such as regioselective or stereoselective reactions, while chemical steps are used for robust and high-yielding transformations that may not be accessible to enzymes. This integration can significantly shorten synthetic routes, reduce the need for protecting groups, and minimize waste.

Several chemoenzymatic strategies have been developed for the synthesis of esters and related compounds, which can be adapted for this compound production:

Chemical Substrate Preparation and Enzymatic Esterification : A common strategy involves the chemical synthesis of a tailored alcohol or carboxylic acid precursor, which is then subjected to lipase-catalyzed esterification. For example, a novel fatty acid, sapienic acid, was first synthesized chemically via a Wittig coupling reaction. This chemically-derived acid was then successfully esterified with various phenolic compounds using a lipase in an organic solvent, demonstrating a sequential chemoenzymatic process. researchgate.net This approach could be used to synthesize a modified nonanol or a derivative of octanoic acid chemically before the enzymatic coupling to form a unique this compound analogue.

Enzymatic Reagent Generation for Chemical Transformation : In another type of hybrid process, an enzyme is used to generate a reactive chemical species in situ, which then participates in a chemical reaction. A well-documented example is the chemoenzymatic epoxidation of fatty acid esters. mdpi.comcirad.fr In this process, a lipase catalyzes the perhydrolysis of a simple carboxylic acid using hydrogen peroxide to form a peroxy acid. This peroxy acid, generated enzymatically, then acts as a chemical oxidant to epoxidize the double bonds of an unsaturated fatty acid ester. mdpi.comcirad.fr This method combines the safety and selectivity of an enzymatic step with the power of a classical chemical oxidation.

Integrated Chemical and Enzymatic Steps : More integrated approaches involve combining chemical and enzymatic steps in a one-pot or telescoped sequence. For instance, the synthesis of p-coumarate fatty esters has been achieved through pathways involving both chemical modifications (e.g., acetylation, dihydroxylation) and enzymatic transesterification steps catalyzed by Novozym 435. mdpi.com This shows how chemical and enzymatic reactions can be strategically combined to build molecular complexity efficiently.

The development of chemoenzymatic hybrid approaches offers a versatile and powerful toolkit for the synthesis of esters like this compound. By strategically combining the precision of biocatalysts with the versatility of chemical synthesis, novel and more efficient production routes can be designed, paving the way for more sustainable chemical manufacturing. mdpi.com

Advanced Analytical Characterization Techniques for Nonyl Octanoate

Chromatographic Separation and Detection

Chromatographic techniques are fundamental for separating Nonyl octanoate (B1194180) from complex mixtures before its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like Nonyl octanoate. who.intdtic.mil It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For this compound, a non-polar or medium-polarity column is typically used.

After separation in the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern obtained from the mass spectrum serves as a "molecular fingerprint," allowing for the unequivocal identification of this compound. hmdb.ca The Human Metabolome Database provides experimental and predicted GC-MS data for this compound, which can be used as a reference. hmdb.ca

For quantitative analysis, specific ions from the fragmentation of this compound are monitored. The area under the chromatographic peak corresponding to these ions is proportional to the amount of the compound present in the sample. This allows for accurate quantification, even at low concentrations. fao.org

Recent studies have utilized GC-MS to identify this compound in various natural products, such as in the chemical profiling of Parkia javanica edible pods and in the analysis of fatty alcohol esters from marine diatoms. nih.govresearchgate.netresearchgate.net

Table 1: GC-MS Data for this compound

| Parameter | Value/Information | Source |

|---|---|---|

| Molecular Formula | C17H34O2 | nih.govuoa.gr |

| Molecular Weight | 270.2556 g/mol | nih.govresearchgate.net |

| Ionization Mode | Electron Ionization (EI) | hmdb.ca |

| Key Mass Fragments (m/z) | 269 [M-H]⁻ | nih.govuoa.gr |

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable technique for the quantitative analysis of organic compounds like this compound. fao.orgecfr.gov In GC-FID, after the components of a sample are separated by the gas chromatograph, they are passed through a hydrogen-air flame. govinfo.gov The combustion of organic compounds produces ions, which are then detected as an electrical current. The magnitude of this current is proportional to the amount of the substance being burned.

GC-FID is known for its high sensitivity, wide linear range, and good stability, making it an excellent choice for routine quality control analysis where the identity of the compound is already known. dtic.mil The Code of Federal Regulations specifies GC-FID as a suitable method for the analysis of certain food additives, including this compound. fao.orgecfr.gov

Table 2: Exemplary GC-FID Conditions for Analysis of Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column Temperature | 165 °C | fao.orgecfr.govgovinfo.gov |

| Inlet Temperature | 260 °C | fao.orgecfr.govgovinfo.gov |

| Carrier Gas (Nitrogen) Flow Rate | 70 mL/min | fao.orgecfr.govgovinfo.gov |

Multidimensional Gas Chromatography (MDGC) is an advanced technique that provides significantly enhanced separation power for complex samples. researchgate.netresearchgate.netoup.com In MDGC, selected fractions from a primary gas chromatography column are transferred to a second column with a different stationary phase for further separation. researchgate.net This is particularly useful for resolving co-eluting compounds that cannot be separated on a single column. researchgate.net

For a compound like this compound, if it were to exist as different stereoisomers (enantiomers or diastereomers), MDGC coupled with a chiral second column would be the method of choice for their separation and characterization. capes.gov.br This technique allows for the chirospecific analysis of natural flavors and essential oils, ensuring the authenticity and quality of the products. capes.gov.br While there is no specific literature on the stereochemical characterization of this compound itself, the principles of MDGC are broadly applicable to esters and other volatile compounds. mdpi.com

Gas Chromatography-Flame Ionization Detection (GC-FID)

Spectroscopic and Spectrometric Methodologies

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and conformation of this compound.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of compounds like this compound. pageplace.de When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides both separation and structural information. uoa.gr

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern of the molecule provides valuable clues about its structure. For an ester like this compound, characteristic fragmentation patterns include the loss of the alkoxy group and rearrangements like the McLafferty rearrangement. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which helps in determining the elemental composition. nih.gov

A study on Parkia javanica pods using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) identified this compound based on its accurate mass and fragmentation data. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of organic molecules in solution. auremn.org.brnih.gov While specific NMR studies focusing solely on the conformational analysis of this compound are not widely published, extensive research on related alkyl octanoates provides significant insights. acs.orgrsc.orgcapes.gov.br

NMR spectroscopy is based on the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and relaxation times of nuclei such as ¹H and ¹³C, it is possible to determine the connectivity of atoms and the three-dimensional arrangement of the molecule. mdpi.com

For alkyl octanoates, NMR studies have been used to investigate the conformation of the alkyl chains and the ester group. acs.orgresearchgate.net For instance, deuterium (B1214612) NMR (²H NMR) has been employed to study the ordering and conformation of octanoate chains in different liquid crystalline phases. acs.orgcapes.gov.br These studies reveal how the octanoate molecule orients and flexes in various environments. Theoretical calculations are often used in conjunction with NMR data to refine the conformational models. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Octanoic acid |

Mass Spectrometry for Structural Elucidation

Emerging Characterization Platforms (e.g., Electronic Nose for Volatile Profiles)

The characterization of the volatile profile of chemical compounds such as this compound is increasingly benefiting from emerging analytical platforms that offer rapid and comprehensive analysis. Among these, the electronic nose (e-nose) stands out as a powerful tool for obtaining holistic volatile profiles, complementing traditional chromatographic techniques. An electronic nose is a device designed to mimic the human olfactory system, utilizing an array of chemical sensors to detect and distinguish between complex odors. nih.govazolifesciences.com

Electronic nose technology operates by capturing the headspace of a sample, which contains the volatile organic compounds (VOCs), and passing it over a sensor array. nih.gov These sensors, which can be based on various technologies such as metal-oxide semiconductors (MOS), conducting polymers, or quartz crystal microbalances, exhibit changes in their electrical properties upon interaction with VOCs. azolifesciences.com The resulting pattern of responses from the sensor array creates a unique "fingerprint" or "aroma profile" for the sample. frontiersin.org This data is then analyzed using pattern recognition software to classify and identify the volatile composition. nih.gov

Research on the volatile profiles of fruits, where esters are key aroma components, further illustrates the utility of electronic noses. For example, an e-nose was used to monitor the ripening stages of peaches by detecting changes in volatile compounds, primarily acetate (B1210297) esters. nih.govacs.org Similarly, the volatile profiles of different pineapple varieties, which are rich in various esters, have been successfully differentiated using a GC-MS-based e-nose. oup.com These studies highlight the capability of e-nose technology to discern subtle differences in the volatile composition, which would be applicable to the characterization of this compound.

The data generated by an electronic nose is typically a multi-dimensional dataset where each sensor provides a specific response value. This information can be visualized and interpreted using multivariate statistical methods like Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA). nih.govfrontiersin.org For instance, in the analysis of fermented pork loin ham, an e-nose was able to distinguish samples at different fermentation times, with ethyl octanoate being one of the most abundant esters contributing to the aroma profile. nih.gov

The table below presents a hypothetical representation of the type of data an electronic nose with a typical MOS sensor array might generate when analyzing the volatile profile of this compound, alongside other representative volatile compounds. The response intensity of each sensor would vary depending on its sensitivity to the specific chemical properties of the compound.

| Compound | Chemical Class | Sensor 1 (Aromatic) | Sensor 2 (Broad-range) | Sensor 3 (Nitrogen Oxides) | Sensor 4 (Hydrogen Sulfide) | Sensor 5 (Methane, Alkanes) | Sensor 6 (Alcohols, Aldehydes, Ketones) |

|---|---|---|---|---|---|---|---|

| This compound | Ester | Low | High | Low | Low | Medium | High |

| Ethanol (B145695) | Alcohol | Low | Medium | Low | Low | Low | High |

| Hexanal | Aldehyde | Low | Medium | Low | Low | Medium | High |

| Benzene | Aromatic Hydrocarbon | High | Medium | Low | Low | Low | Low |

| Nonanoic acid | Carboxylic Acid | Low | Medium | Low | Low | Medium | Medium |

Biodegradation and Environmental Fate of Nonyl Octanoate

Microbial Degradation Pathways and Mechanisms

The microbial degradation of nonyl octanoate (B1194180) is presumed to follow the established pathways for other long-chain alkyl esters. The initial and most critical step is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by a diverse group of microbial enzymes called esterases or lipases, which are widespread in activated sludge and natural environments. researchgate.netd-nb.info This cleavage breaks the molecule into its constituent parts: 1-nonanol and octanoic acid. ontosight.aid-nb.info

Hydrolysis of Nonyl octanoate:

Following this initial hydrolysis, the two resulting compounds are degraded through separate, well-documented pathways:

Under anaerobic conditions, the degradation process is slower. The aliphatic acid components can still undergo biodegradation, with the β-oxidation pathway also capable of proceeding without oxygen, though typically at a reduced rate. europa.eu

Assessment of Biotic and Abiotic Degradation Processes

Biotic Degradation: The primary route for the environmental removal of this compound is biotic degradation. ontosight.ai Microbial populations in wastewater treatment plants, soil, and aquatic sediments are well-equipped to break down esters. researchgate.netmdpi.com The process is initiated by extracellular enzymes secreted by microorganisms. researchgate.net Studies on similar ester compounds, such as phthalate (B1215562) esters, confirm that microbial degradation is significantly faster and more effective than abiotic processes. d-nb.info The rate of biodegradation is highly dependent on the presence of an adapted microbial community capable of producing the necessary ester-hydrolyzing enzymes. sfu.casfu.ca

Abiotic Degradation: Abiotic processes, such as chemical hydrolysis and photolysis, are generally considered minor degradation pathways for esters like this compound under typical environmental conditions. d-nb.info

Factors Influencing Biodegradation Kinetics

The rate at which this compound biodegrades is not constant but is influenced by a variety of factors related to the microbial community and the surrounding environmental conditions.

Effects of Microbial Community Composition and Activity

The composition and activity of the microbial community are paramount to the degradation of esters. A diverse community is more likely to possess the necessary enzymes for efficient breakdown. researchgate.net

Environmental Parameters (e.g., pH, Temperature, Nutrient Availability)

Environmental conditions significantly modulate the rate of microbial activity and, consequently, biodegradation. researchgate.netresearchgate.net

| Factor | Effect on Biodegradation Rate | Optimal Conditions/Remarks |

|---|---|---|

| Microbial Community | High diversity and presence of specific esterase-producers increase the rate. | Acclimated communities show significantly faster degradation with a shorter lag phase. sfu.ca |

| Temperature | Rate increases with temperature up to an optimum, then decreases. | Optimal range is often 20-35°C. Lower temperatures significantly slow the process. sfu.caepa.gov |

| pH | Highest rates occur in a neutral to slightly alkaline range. | Optimal range is typically pH 6-8. researchgate.net |

| Oxygen | Aerobic degradation is significantly faster than anaerobic degradation. | Oxygen is a key reactant in many microbial respiratory pathways. nih.gov |

| Nutrients | Lack of essential nutrients (N, P) can be a limiting factor. | A balanced C:N:P ratio is required for robust microbial growth. researchgate.net |

Sludge Age and Acclimation Dynamics in Wastewater Treatment Systems

In the context of wastewater treatment plants (WWTPs), sludge age, also known as Solids Retention Time (SRT), is a critical operational parameter that affects the removal of complex organic compounds. uow.edu.au

Environmental Fate Modeling and Predictive Studies

Environmental fate models are used to predict how a chemical will partition among different environmental compartments (air, water, soil, sediment) and how long it will persist. researchgate.netnih.gov For an ester like this compound, these models rely on its physical-chemical properties and degradation rates.

Interactions of Nonyl Octanoate in Complex Chemical and Biological Systems

Role in Lipid Metabolism and Cellular Transport Processes

As a fatty alcohol ester, nonyl octanoate (B1194180) is implicated in lipid-related biological processes. foodb.cahmdb.ca Databases on food constituents and human metabolites identify it as a compound involved in lipid metabolism, fatty acid metabolism, and lipid transport. foodb.cahmdb.ca Its biological locations include the cytoplasm and cellular membranes. foodb.cahmdb.ca

The transport and metabolism of its constituent acid, octanoate, provide insight into its potential cellular pathways. Studies on perfused rat livers show that octanoate rapidly partitions from albumin in the extracellular space into the phospholipid bilayer of the plasma membrane. nih.gov This initial distribution into the membrane is a key step, followed by a slower transfer into the cytosol for metabolic processing. nih.gov The transport mechanism from the cell membrane into the cell's interior can be a rate-limiting step for metabolism, depending on the concentration of octanoate within the membrane itself. nih.gov This suggests that nonyl octanoate, upon enzymatic hydrolysis, would release octanoate and nonanol, which would then participate in these respective metabolic and transport pathways.

Contributions to Membrane Stabilization and Cellular Signaling Pathways

This compound is associated with cell signaling processes and is found within the cell membrane. foodb.cahmdb.ca The interaction of its components with the lipid bilayer is crucial to its function. Research has shown that the presence of octanoate at higher concentrations can alter the properties of the cell membrane. nih.gov This interaction is concentration-dependent and suggests a role in modulating membrane fluidity or structure. nih.gov

The "nonyl" portion of the molecule also contributes to its membrane activity. Studies using fluorescent probes like 10-nonyl acridine (B1665455) orange (NAO), which possess a nonyl chain, demonstrate that this structural feature promotes accumulation within the lipid layers of mitochondria. researchgate.net While not directly about this compound, this indicates that the long alkyl chain is critical for anchoring the molecule within cellular membranes. The interplay between the nonyl chain embedding in the lipid core and the polar ester group interacting with the membrane surface likely influences the local membrane environment, which is a fundamental aspect of many cellular signaling pathways.

Interfacial Activity and Behavior in Surfactant Systems

This compound is recognized for its industrial application as a surfactant and emulsifier, roles that stem from its amphiphilic structure. foodb.cahmdb.ca Like other surfactants, it can adsorb at interfaces, such as air-water or oil-water, reducing interfacial tension.

In aqueous solutions, surfactant molecules like this compound can spontaneously self-assemble into aggregates known as micelles once a certain concentration, the critical micelle concentration (CMC), is reached. rushim.ru This process is driven by the hydrophobic effect, which seeks to minimize the contact between the non-polar alkyl chains (the nonyl and octanoyl groups) and water molecules.

At the air-water interface, these molecules form an adsorbed film, orienting themselves with their hydrophobic tails directed away from the water. researchgate.net The formation of this film reduces the surface tension of the water. jst.go.jp Thermodynamic parameters can be used to describe these phenomena, including:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. jst.go.jp

Surface Excess (Γ): A measure of the extent of adsorption of the surfactant at the interface. jst.go.jp

Mean Surface Area per Molecule (Am): The average area occupied by each surfactant molecule at the interface. jst.go.jp

Studies on mixed surfactant systems show that interactions between different surfactant molecules in both the adsorbed film and the micelles can be synergistic, leading to a more significant reduction in surface tension than would be achieved by the individual components alone. jst.go.jpresearchgate.net

As an emulsifier, this compound facilitates the formation and stabilization of emulsions, which are dispersions of one immiscible liquid in another (e.g., oil in water). foodb.ca Emulsifiers work by adsorbing at the oil-water interface, forming a protective film that prevents the dispersed droplets from coalescing. rushim.ru

The stability of an emulsion is highly dependent on the formulation. mdpi.com Concepts like the Hydrophilic-Lipophilic Deviation (HLDN) are used to find the "optimum formulation" where the surfactant's affinity for the oil and water phases is balanced. mdpi.com Interestingly, at this optimum point, the interfacial tension is at a minimum, but the macroscopic emulsion often exhibits minimum stability, leading to rapid coalescence. mdpi.com This is because the surfactant is most effective at the interface just away from this optimum point, where it can create a stable barrier against droplet fusion. mdpi.com

Micellization and Adsorbed Film Formation

Integration and Functionality within Polymer Matrices and Functional Materials

This compound can be integrated into polymer systems to create functional materials with tailored properties. Its synthesis can be performed directly within a polymer matrix, leading to novel functionalities.

A key example is its use in creating "smart" materials. In one study, lipase (B570770) enzymes were embedded in poly(alkyl methacrylate) films along with octanoic acid and 1-nonanol. usm.edu The enzyme catalyzed the reversible conversion of these precursors into this compound, with the reaction's direction controlled by the equilibrium water content in the surrounding environment. usm.edu This reversible esterification allows the bulk properties of the polymer to be switched or self-tuned in response to environmental changes, demonstrating potential for applications in adhesives, composites, and coatings. usm.edu

The principle of using ester-based or nonyl-containing compounds to modify materials is also seen in other contexts. Surfactants with nonyl groups, for instance, have been used to coat nanoparticles to ensure their stable dispersion in solvents for processing polymer nanocomposites. mdpi.com This highlights the role of such molecules in compatibilizing different phases within a material. Similarly, related esters are used to functionalize materials like reduced graphene oxide to improve their dispersion and interaction within a polymer matrix. google.com

Table of Biological and Chemical Roles

| Property/Role | Description |

| Biological Process | Involved in lipid metabolism, fatty acid metabolism, and lipid transport. foodb.cahmdb.ca Participates in cell signaling. foodb.cahmdb.ca |

| Cellular Location | Found in the cytoplasm and associated with the cell membrane. foodb.cahmdb.ca |

| Membrane Interaction | The octanoate component can rapidly enter the cell membrane and alter its properties. nih.gov The nonyl chain promotes accumulation within lipid layers. researchgate.net |

| Industrial Application | Used as a surfactant, emulsifier, and emollient. foodb.caontosight.ai |

| Interfacial Activity | Adsorbs at interfaces to reduce surface tension and forms micelles in solution above the CMC. rushim.ru |

| Function in Materials | Can be synthesized in-situ within polymer films to create "smart" materials with switchable properties. usm.edu Acts as a compatibilizer in composite materials. usm.edumdpi.com |

Advanced Research Trajectories and Academic Relevance

Development of Novel Synthesis Approaches and Catalytic Systems

The conventional synthesis of nonyl octanoate (B1194180) involves the esterification of nonanoic acid with octanol (B41247), often catalyzed by strong mineral acids. However, this method suffers from drawbacks such as corrosion, catalyst non-reusability, and environmental concerns. To address these issues, research is actively exploring alternative catalytic systems.

Heterogeneous catalysts, particularly acidic ion-exchange resins like Amberlyst-15, have shown promise. These solid acid catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and reduced environmental impact. Studies have optimized various reaction parameters, including the molar ratio of reactants, catalyst loading, and temperature, to maximize the yield of nonyl octanoate. For instance, a molar ratio of nonanoic acid to octanol of 1:2 has been found to be effective in driving the reaction towards product formation.

Another innovative approach involves the use of supercritical carbon dioxide (scCO2) as a reaction medium. The synthesis of this compound in scCO2 using an immobilized lipase (B570770) catalyst has been demonstrated to be a green and efficient method. This system allows for high conversion rates and easy separation of the product and catalyst.

Biotechnological Production for Sustainable Chemistry

The demand for natural and sustainable products has spurred research into the biotechnological production of this compound. This approach utilizes enzymes, typically lipases, as biocatalysts. Enzymatic synthesis offers several advantages over chemical methods, including high specificity, mild reaction conditions, and reduced byproduct formation.

Lipases from various microbial sources, such as Candida antarctica (immobilized as Novozym 435), Rhizomucor miehei, and Thermomyces lanuginosus, have been successfully employed for the synthesis of this compound. These enzymatic reactions are often carried out in solvent-free systems to minimize environmental impact and simplify downstream processing. The kinetics of these reactions have been extensively studied, with models like the Ping-Pong Bi-Bi mechanism being used to describe the enzymatic process.

Research in this area also focuses on the optimization of reaction conditions to enhance enzyme stability and activity, as well as on the development of cost-effective immobilization techniques. The use of whole-cell biocatalysts is also being explored as a more economical alternative to purified enzymes.

Engineering of Functional Materials with Biocatalytic Capabilities

The immobilization of enzymes on solid supports is a key strategy for developing robust and reusable biocatalysts. In the context of this compound synthesis, researchers have explored various materials for lipase immobilization. These include macroporous resins, magnetic nanoparticles, and nanofibers.

The properties of the support material can significantly influence the performance of the immobilized enzyme. For example, the hydrophobicity of the support can affect the partitioning of the substrates and products, thereby influencing the reaction rate. The development of functionalized materials that provide a favorable microenvironment for the enzyme is an active area of research.

Furthermore, the concept of biocatalytic reactors, such as packed-bed reactors and membrane reactors, containing immobilized lipase is being investigated for the continuous production of this compound. These engineered systems aim to improve process efficiency and scalability.

Exploration of Biological Roles in Specific Organisms and Ecosystems

Beyond its industrial applications, this compound has been identified as a semiochemical in various organisms, playing a crucial role in their communication and interactions. In the context of insect chemical ecology, this compound has been identified as a component of the aggregation pheromone of the small hive beetle (Aethina tumida), a significant pest of honeybee colonies. This discovery has opened up avenues for the development of pheromone-based trapping and control strategies for this invasive species.

Additionally, this compound has been found in the floral scents of certain plants, where it may act as an attractant for pollinators. The study of such plant-insect interactions provides insights into the co-evolution of chemical signaling pathways in ecosystems. Research in this area involves the collection and analysis of volatile organic compounds from various biological sources, followed by behavioral assays to determine the ecological significance of specific compounds like this compound.

Computational Chemistry and Theoretical Modeling of Molecular Properties and Interactions

Computational chemistry and molecular modeling techniques are increasingly being used to complement experimental studies on this compound. These methods provide valuable insights into the molecular properties of the ester and its interactions with other molecules, such as enzymes.

For instance, molecular docking studies have been used to investigate the binding of this compound and its precursor substrates (nonanoic acid and octanol) to the active site of lipases. These simulations can help to explain the substrate specificity of different enzymes and guide the rational design of more efficient biocatalysts.

Theoretical calculations can also be used to predict various physicochemical properties of this compound, such as its vapor pressure and solubility, which are important for process design and optimization. Furthermore, molecular dynamics simulations can provide a dynamic picture of the enzymatic reaction, revealing the conformational changes that occur during catalysis.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing nonyl octanoate in laboratory settings?

this compound, an ester of octanoic acid and nonanol, can be synthesized via acid-catalyzed esterification. Key steps include:

- Purification : Fractional distillation or column chromatography to isolate the ester from unreacted acids/alcohols.

- Characterization : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., ester carbonyl signal at ~170 ppm) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. For GC-MS, derivatization (e.g., silylation) may enhance volatility .

- Purity validation : High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm for ester quantification .

Q. How can researchers optimize gas chromatography-mass spectrometry (GC-MS) parameters for accurate quantification of this compound in complex matrices?

- Derivatization : Isobutyl esterification improves sensitivity by generating high-abundance mass fragments (e.g., m/z 127.1 and 145.1), reducing the lower limit of quantification (LLOQ) to sub-micromolar levels .

- Ion selection : Use selective ion monitoring (SIM) for m/z values with minimal baseline interference (e.g., m/z 127.1 for octanoate derivatives) .

- Calibration curves : Prepare standards in matrix-matched solvents to account for matrix effects .

Advanced Research Questions

Q. What experimental strategies can address contradictory data regarding the metabolic fate of octanoate derivatives like this compound in in vitro vs. in vivo models?

- Isotopic labeling : Use ¹³C-labeled this compound to track oxidation products (e.g., in breath tests, as done with ¹³C4-octanoate in hepatic studies) .

- Comparative protocols : Parallel assays in hepatocytes (for hepatic metabolism) and adipocyte models (for lipid storage) to resolve tissue-specific discrepancies .

- Pharmacokinetic modeling : Integrate time-course data on octanoate oxidation rates and correlate with markers like fasting glucose or liver steatosis .

Q. How can enzymatic assays be designed to evaluate acyl-CoA synthetase activity toward this compound, considering challenges like substrate solubility and background interference?

- Substrate modification : Use mutant enzymes (e.g., E. coli FadD mutants with open AMP exit channels) to enhance activity on medium-chain esters like this compound .

- Kinetic assays : Measure acyl-CoA production via coupled AMP detection, but account for high background noise by normalizing to solvent-only controls .

- Solubility optimization : Use co-solvents (e.g., dimethyl sulfoxide) at ≤1% (v/v) to maintain substrate solubility without inhibiting enzyme activity .

Q. What statistical approaches are appropriate for resolving uncertainties in GC-MS data analysis when quantifying trace levels of this compound?

- Signal-to-noise optimization : Apply Savitzky-Golay smoothing to chromatograms and use peak area ratios (analyte/internal standard) for quantification .

- Uncertainty propagation : Quantify errors from derivatization efficiency (±5–10%) and ion abundance variability using Monte Carlo simulations .

- Validation : Perform spike-recovery experiments in representative matrices (e.g., plant tissues or biological fluids) to assess accuracy .

Q. How do structural modifications of octanoate esters influence their stability and interaction with lipid-metabolizing enzymes, and what methods can elucidate these relationships?

- Stability studies : Accelerated degradation assays under varying pH (4–9) and temperature (25–60°C) with HPLC monitoring of ester hydrolysis .

- Molecular docking : Simulate binding interactions between this compound and enzyme active sites (e.g., FadD) using software like AutoDock Vina .

- Circular dichroism (CD) : Assess conformational changes in enzymes upon substrate binding to identify steric or electronic effects of alkyl chain length .

Key Methodological Considerations from Evidence

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data in supplements and highlight critical findings in the main text .

- Conflict resolution : For contradictory metabolic data, use Stewart analysis (e.g., strong ion difference metrics) to dissect pH-dependent effects of octanoate derivatives .

- Ethical rigor : Disclose funding sources and avoid overgeneralizing findings (e.g., extrapolating environmental impacts of this compound without biodegradation studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.